

The Expanding Therapeutic Potential of 1H-Indazole-3-Carboxamides: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-1H-indazole-3-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth overview of the known derivatives and analogs of 1H-indazole-3-carboxamide, their synthesis, biological activities, and therapeutic potential. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.

Core Structure and Synthetic Strategies

The fundamental 1H-indazole-3-carboxamide core consists of a fused bicyclic system of benzene and pyrazole rings with a carboxamide group at the 3-position. The synthetic versatility of this scaffold allows for substitutions at various positions, primarily on the indazole nitrogen (N1), the phenyl ring, and the amide nitrogen, leading to a diverse chemical space with a broad spectrum of biological activities.

A common synthetic route to 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.^{[1][2]} The initial step is often the protection of the indazole N-H, followed by carboxylation and subsequent amidation.

General Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A representative synthetic scheme for the preparation of 1H-indazole-3-carboxamide derivatives is outlined below. This protocol is based on methodologies reported in the literature.

[1][2]

Step 1: Protection of Indazole Indazole is reacted with a suitable protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF) to yield N-protected indazole.[2]

Step 2: Carboxylation The N-protected indazole is then carboxylated at the C3 position. This is typically achieved by treatment with a strong base, such as n-butyllithium, at low temperatures (-78 °C) under an inert atmosphere, followed by quenching with carbon dioxide.[1][2]

Step 3: Deprotection The protecting group is removed to yield 1H-indazole-3-carboxylic acid. The conditions for deprotection depend on the protecting group used.

Step 4: Amide Coupling The 1H-indazole-3-carboxylic acid is coupled with a desired amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt) in a solvent like DMF.[1] This final step yields the target 1H-indazole-3-carboxamide derivative.

Diverse Biological Activities and Therapeutic Targets

Derivatives of 1H-indazole-3-carboxamide have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Anticancer Activity

p21-Activated Kinase 1 (PAK1) Inhibition: Several 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion.[3][4] Aberrant PAK1 activity is linked to tumor progression, making it a promising target for anticancer therapies.[3][4] Structure-activity relationship (SAR) studies have shown that substitution with a hydrophobic ring that fits into the deep back pocket of the

ATP-binding site and the addition of a hydrophilic group in the solvent-exposed region are crucial for potent and selective PAK1 inhibition.[3][4]

One of the most potent compounds identified, compound 30l, exhibited an IC₅₀ of 9.8 nM for PAK1 and demonstrated significant suppression of migration and invasion of MDA-MB-231 breast cancer cells.[3]

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: N-1 substituted 1H-indazole-3-carboxamide derivatives have been developed as inhibitors of PARP-1, an enzyme involved in DNA repair.[5] PARP-1 inhibitors are a clinically validated class of anticancer agents. A structure-based design approach led to the development of compounds with a three-carbon linker between the indazole core and various heterocycles.[5] Compound 5 from this series showed an IC₅₀ of 6.8 μM and demonstrated protective effects in a streptozotocin-induced diabetes model in rats by preserving insulin secretion.[5]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Through an in silico screening approach, 1H-indazole-3-carboxamides have been identified as a novel class of GSK-3 inhibitors.[6] GSK-3 is implicated in several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6] The identified hits displayed pIC₅₀ values in the range of 4.9 to 5.5.[6]

Neurological and Cannabimimetic Activity

Cannabinoid Receptor (CB1 and CB2) Agonism: The 1H-indazole-3-carboxamide scaffold is a core component of many synthetic cannabinoids, such as ADB-FUBINACA and AB-PINACA.[7] [8] These compounds are potent agonists of both the CB1 and CB2 cannabinoid receptors and are known for their psychoactive effects.[7][8] The (S)-enantiomer of ADB-FUBINACA has been reported to have EC₅₀ values of 1.2 nM and 3.5 nM for CB1 and CB2 receptors, respectively. [8] The metabolism of these synthetic cannabinoids primarily involves hydroxylation of the alkyl and indazole moieties.[9]

Serotonin 4 Receptor (5-HT₄R) Ligands: Derivatives of N-[(4-piperidiny)methyl]-1H-indazole-3-carboxamide have been discovered as selective 5-HT₄ receptor ligands.[10] Due to a lack of selectivity in previous ligands, these newer compounds with high selectivity over the 5-HT_{2A} receptor and the hERG potassium channel are of significant interest.[10] Two compounds, 11ab and 12g, were identified as potent and selective 5-HT₄R antagonists with good in vitro

pharmacokinetic profiles and demonstrated antinociceptive effects in animal models of analgesia.[\[10\]](#)

Anti-inflammatory and Immunomodulatory Activity

Calcium-Release Activated Calcium (CRAC) Channel Blockers: 1H-indazole-3-carboxamides have been investigated as potent blockers of the CRAC channel, which plays a crucial role in the activation of mast cells and the subsequent release of pro-inflammatory mediators.[\[11\]](#) SAR studies revealed that the 3-carboxamide regiochemistry is critical for inhibitory activity.[\[11\]](#) The derivative 12d was found to inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50.[\[11\]](#)

Antimicrobial Activity

A series of novel 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial activity.[\[1\]](#)[\[2\]](#) The study involved coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines.[\[1\]](#) The synthesized compounds were tested against a panel of bacteria and fungi, with some derivatives showing promising activity.

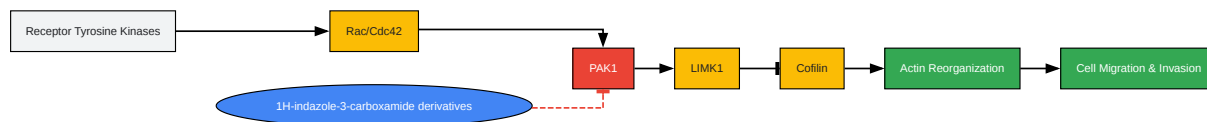
Quantitative Data Summary

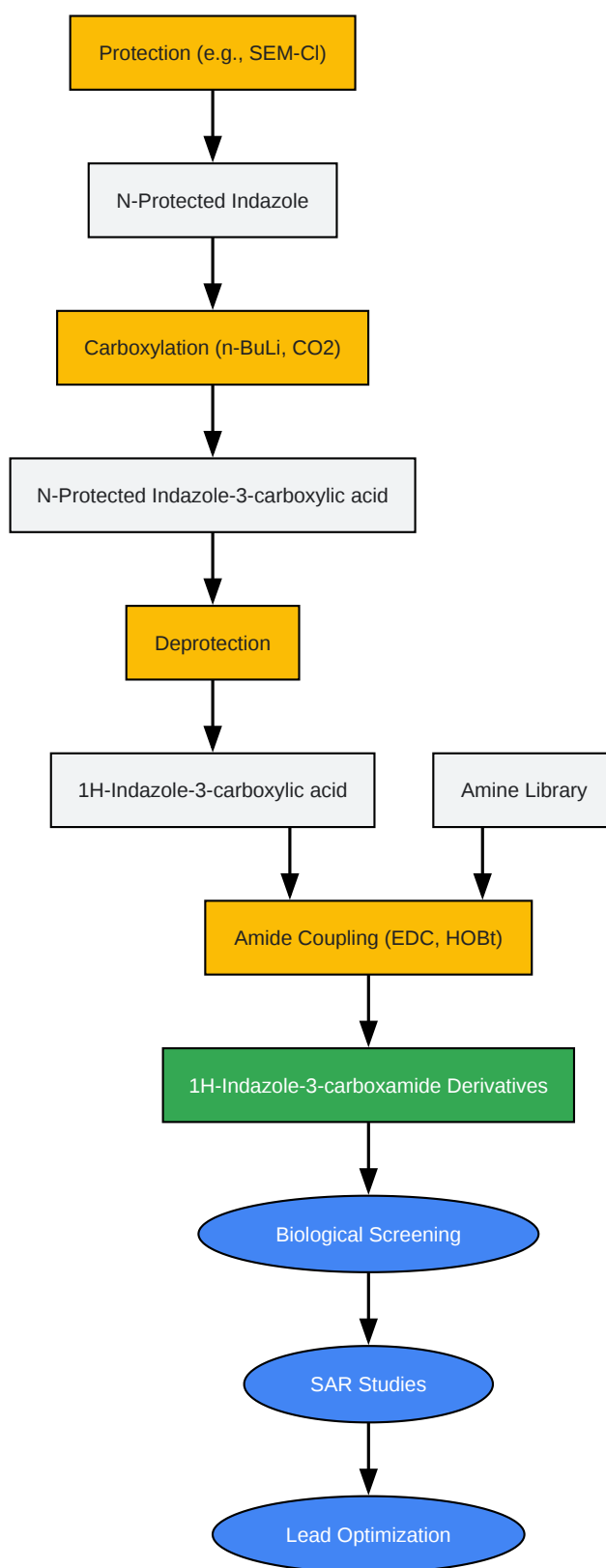
Compound ID	Target	Activity (IC50/EC50)	Reference
30l	PAK1	9.8 nM	[3]
5	PARP-1	6.8 µM	[5]
(S)-ADB-FUBINACA	CB1 Receptor	1.2 nM (EC50)	[8]
(S)-ADB-FUBINACA	CB2 Receptor	3.5 nM (EC50)	[8]
12d	CRAC Channel	sub-µM	[11]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows provide a clearer understanding of the mechanisms of action and research methodologies.

PAK1 Signaling in Cancer Cell Migration





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